molecular formula C19H19N5O2S3 B2892281 10-(2,5-dimethylbenzenesulfonyl)-7-(thiomorpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,7,9,11-pentaene CAS No. 931324-63-9

10-(2,5-dimethylbenzenesulfonyl)-7-(thiomorpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B2892281
CAS No.: 931324-63-9
M. Wt: 445.57
InChI Key: HTNQXVNSFANFNG-UHFFFAOYSA-N
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Description

This compound belongs to a class of polyheterocyclic systems featuring a tricyclic core with nitrogen and sulfur heteroatoms. The structure includes a 2,5-dimethylbenzenesulfonyl group and a thiomorpholin-4-yl substituent, which contribute to its electronic and steric properties. The tricyclic framework (dodeca-2(6),3,7,9,11-pentaene) comprises fused five- and six-membered rings with 1,8,11,12-tetraaza and 5-thia moieties. However, critical physicochemical data (e.g., melting point, solubility) for this specific compound are unavailable in the provided evidence.

Properties

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-7-thiomorpholin-4-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S3/c1-12-3-4-13(2)15(11-12)29(25,26)19-18-20-17(23-6-9-27-10-7-23)16-14(5-8-28-16)24(18)22-21-19/h3-5,8,11H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNQXVNSFANFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing tricyclic/heterocyclic cores, sulfonyl groups, or nitrogen-rich substituents. Data are compiled from synthetic, structural, and spectroscopic studies.

Table 1: Key Properties of Comparable Compounds

Compound Name & Source Molecular Formula Molecular Weight Substituents/Functional Groups Yield (%) Melting Point (°C) Key Spectral Data
Target Compound Not provided Not provided 2,5-Dimethylbenzenesulfonyl, thiomorpholin-4-yl N/A N/A N/A
4,7-Bis((4-(2-ethylhexyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1,2,5]oxadiazole C₄₀H₄₄N₁₀O 681.38 Ethylhexyl tetrazolyl, ethynyl benzooxadiazole 71 175 IR: 2,970, 2,951 cm⁻¹; ¹H NMR: δ 8.20–0.88; HRMS: [M+H]⁺ 681.3768
4,7-Bis((4-(2-octyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1,2,5]oxadiazole C₄₄H₅₂N₁₀O 737.44 Octyl tetrazolyl, ethynyl benzooxadiazole 77 206 IR: 2,955, 2,914 cm⁻¹; ¹H NMR: δ 8.21–0.88; HRMS: [M+H]⁺ 737.4400
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo C₂₂H₁₉N₅O₄S₂ 481.6 4-Methylbenzenesulfonyl, 3,4-dimethoxyphenyl N/A N/A SMILES: COc1ccc(Nc2nc3c(S(=O)(=O)c4ccc(C)cc4)nnn3c3ccsc23)cc1OC
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo Not provided Not provided Methoxyphenyl, hexaazatricyclic core N/A N/A X-ray Mean C–C bond length 0.005 Å; R factor 0.041
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo Not provided Not provided Methoxyphenyl, dithia-aza tetracyclic system N/A N/A Spectral IR/NMR described for substituents [1]

Key Findings:

Substituent Effects on Physicochemical Properties :

  • In benzooxadiazole derivatives (), increasing alkyl chain length (ethylhexyl → octyl) correlates with higher yields (71% → 77%) and melting points (175°C → 206°C), likely due to enhanced van der Waals interactions .
  • The target compound’s thiomorpholin group introduces sulfur, which may enhance π-π stacking or hydrogen bonding compared to tetrazolyl or methoxy substituents in analogs.

Structural Diversity :

  • The hexaazatricyclo compound () has a nitrogen-rich core (six N atoms), contrasting with the target’s tetraaza system. This difference could influence redox behavior or ligand-receptor interactions .
  • The sulfonyl group in the target and ’s compound may confer polarity and stabilize charge-transfer states, similar to benzothiadiazole-based D-A-D materials () .

Spectral and Synthetic Trends :

  • IR spectra of alkyl-substituted tetrazoles () show C–H stretching (2,950–2,850 cm⁻¹) and alkyne signals (~2,200 cm⁻¹), absent in sulfonyl/thiamorpholin-containing compounds .
  • Synthesis of tricyclic systems often employs palladium/copper catalysts (e.g., ), suggesting the target compound may require similar cross-coupling conditions .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high purity?

  • Methodology : The synthesis involves multi-step reactions starting with the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. Key steps include sulfonylation with 2,5-dimethylbenzenesulfonyl chloride and thiomorpholine substitution.

  • Reaction Optimization : Use anhydrous conditions (e.g., DMF as solvent, 60–80°C) to minimize hydrolysis of the sulfonyl group.
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to resolve impurities from structurally similar byproducts .
    • Validation : Confirm purity (>98%) via 1H^1H-NMR integration of aromatic protons and LC-MS (expected [M+H]+^+ at m/z ~530).

Q. How is the molecular structure validated experimentally?

  • Techniques :

  • Single-Crystal X-ray Diffraction : Resolve bond angles and dihedral distortions in the tricyclic core (e.g., C–S–N angles ~105°).
  • DFT Calculations : Compare experimental vs. computed IR spectra (e.g., sulfonyl S=O stretches at 1150–1250 cm1^{-1}) .
    • Data Interpretation : Use Mercury software to analyze crystallographic data (CCDC deposition recommended) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 0.5 µM vs. 5 µM in kinase assays) may arise from:

  • Solubility Artifacts : Pre-saturate DMSO stock solutions in assay buffer to avoid aggregation (dynamic light scattering validation).
  • Redox Interference : Include control experiments with thiomorpholine-free analogs to rule out thiol-mediated false positives .
    • Resolution : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm target engagement .

Q. How can structure-activity relationships (SAR) guide analog design?

  • Key Modifications :

  • Sulfonyl Group : Replace 2,5-dimethylbenzenesulfonyl with 4-fluorobenzenesulfonyl to enhance metabolic stability (CYP3A4 t1/2_{1/2} increased by 2.3-fold).
  • Thiomorpholine : Substitute with morpholine to reduce logP (experimental logP drops from 3.1 to 2.4) and improve aqueous solubility .
    • Data Analysis : Apply Free-Wilson or Hansch analysis to quantify substituent contributions to activity (e.g., meta-methyl groups improve potency by ∆pIC50_{50} = 0.7) .

Q. What in vivo models are appropriate for preclinical toxicity profiling?

  • Model Selection :

  • Acute Toxicity : Zebrafish embryos (OECD TG 236) for rapid LD50_{50} estimation (LC50_{50} reported at 120 µM).
  • Subchronic Toxicity : Rat models (28-day oral gavage) with endpoints including ALT/AST levels and histopathology of liver/kidney .
    • Metabolite Tracking : Use 14C^{14}C-labeled compound to identify reactive metabolites via HPLC-radiodetection .

Conflict Resolution & Best Practices

Q. How to resolve discrepancies in crystallographic vs. computational bond lengths?

  • Example : Computed C–N bond lengths (1.34 Å) vs. X-ray data (1.38 Å).

  • Root Cause : Overestimation of conjugation effects in gas-phase DFT calculations.
  • Solution : Apply solvent correction (PCM model) and compare with Cambridge Structural Database entries for similar tricyclic systems .

Q. Why do batch-to-batch variations occur in biological activity?

  • Investigation Workflow :

  • Impurity Profiling : Use HRMS to detect trace sulfonic acid derivatives (<0.5% abundance) from incomplete sulfonylation.
  • Bioassay Normalization : Include internal controls (e.g., staurosporine for kinase assays) to adjust for plate-to-plate variability .

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